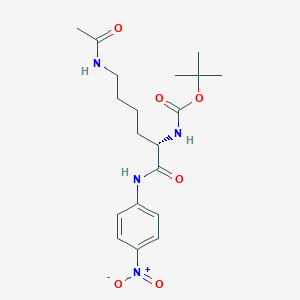

Boc-Lys(Ac)-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Lys(Ac)-pNA, également connu sous le nom de N-α-t.-Boc-N-ε-acétyl-L-lysine-p-nitroanilide, est un composé principalement utilisé dans la recherche biochimique. Il s'agit d'un dérivé de la lysine, un acide aminé essentiel, et est souvent utilisé dans des études impliquant l'activité enzymatique, en particulier les histone désacétylases (HDAC). Le composé est caractérisé par la présence d'un groupe protecteur tert-butoxycarbonyle (Boc), d'un groupe acétyle et d'un fragment p-nitroanilide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Boc-Lys(Ac)-pNA implique généralement plusieurs étapes :

Protection de la lysine : La molécule de lysine est d'abord protégée en introduisant le groupe Boc sur le groupe α-amino. Ceci est réalisé en faisant réagir la lysine avec du dicarbonate de di-tert-butyle en présence d'une base telle que le bicarbonate de sodium.

Acétylation : Le groupe ε-amino de la lysine protégée est ensuite acétylé à l'aide d'anhydride acétique ou de chlorure d'acétyle en présence d'une base comme la pyridine.

Couplage avec la p-nitroaniline : La dernière étape consiste à coupler la N-α-t.-Boc-N-ε-acétyl-L-lysine avec la p-nitroaniline. Ceci est généralement réalisé à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).

Méthodes de production industrielle

Si la synthèse de this compound est principalement effectuée dans les laboratoires de recherche, la production industrielle suivrait des étapes similaires mais à plus grande échelle. Cela impliquerait l'utilisation de synthétiseurs automatisés et de réacteurs à grande échelle pour assurer la cohérence et l'efficacité. Les conditions réactionnelles seraient optimisées pour maximiser le rendement et la pureté, et le produit serait soumis à des tests rigoureux de contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions

Boc-Lys(Ac)-pNA peut subir plusieurs types de réactions chimiques :

Déprotection : Le groupe Boc peut être éliminé en milieu acide, tel qu'un traitement à l'acide trifluoroacétique (TFA).

Hydrolyse : Le groupe acétyle peut être hydrolysé en milieu basique, tel qu'un traitement à l'hydroxyde de sodium.

Réduction : Le groupe nitro du fragment p-nitroanilide peut être réduit en groupe amino à l'aide d'agents réducteurs comme le dihydrogène en présence d'un catalyseur au palladium.

Réactifs et conditions courants

Déprotection : Acide trifluoroacétique (TFA) dans le dichlorométhane (DCM).

Hydrolyse : Hydroxyde de sodium (NaOH) dans l'eau ou le méthanol.

Réduction : Dihydrogène (H2) avec du palladium sur carbone (Pd/C) comme catalyseur.

Principaux produits formés

Déprotection : N-ε-acétyl-L-lysine-p-nitroanilide.

Hydrolyse : N-α-t.-Boc-L-lysine et acide acétique.

Réduction : N-α-t.-Boc-N-ε-acétyl-L-lysine-p-phénylènediamine.

Applications De Recherche Scientifique

Boc-Lys(Ac)-pNA est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Biochimie : Il est utilisé comme substrat dans les dosages enzymatiques pour étudier l'activité des histone désacétylases (HDAC) et d'autres enzymes modifiant la lysine.

Biologie moléculaire : Le composé est utilisé dans des études impliquant l'acétylation et la désacétylation des protéines, qui sont des modifications post-traductionnelles importantes affectant la fonction des protéines et l'expression des gènes.

Chimie médicinale : this compound est utilisé dans le développement d'inhibiteurs des HDAC, qui ont des applications thérapeutiques potentielles dans le cancer et d'autres maladies.

Applications industrielles : Le composé peut être utilisé dans le développement d'essais biochimiques et de kits de diagnostic.

Mécanisme d'action

This compound exerce ses effets principalement par le biais de son interaction avec les histone désacétylases (HDAC). Le composé sert de substrat pour ces enzymes, qui catalysent l'élimination du groupe acétyle du groupe ε-amino de la lysine. Cette réaction de désacétylation est cruciale pour la régulation de l'expression des gènes, car elle affecte l'état d'acétylation des histones et d'autres protéines. Le fragment p-nitroanilide permet la détection de l'activité enzymatique par le biais de dosages colorimétriques ou fluorimétriques.

Mécanisme D'action

Boc-Lys(Ac)-pNA exerts its effects primarily through its interaction with histone deacetylases (HDACs). The compound serves as a substrate for these enzymes, which catalyze the removal of the acetyl group from the ε-amino group of lysine. This deacetylation reaction is crucial for the regulation of gene expression, as it affects the acetylation status of histones and other proteins. The p-nitroanilide moiety allows for the detection of enzyme activity through colorimetric or fluorometric assays.

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-Lys(Ac)-AMC : Un autre dérivé de lysine acétylé utilisé dans les dosages des HDAC, avec un fragment 7-amino-4-méthylcoumarine (AMC) au lieu de p-nitroanilide.

Boc-Lys(Tfa)-AMC : Similaire au Boc-Lys(Ac)-AMC mais avec un groupe trifluoroacétyle au lieu d'un groupe acétyle.

Z-Lys(Ac)-AMC : Un composé similaire avec un groupe protecteur benzoyloxycarbonyle (Z) au lieu de Boc.

Unicité

Boc-Lys(Ac)-pNA est unique en raison de son fragment p-nitroanilide, qui offre des avantages distincts dans les dosages enzymatiques. Le groupe p-nitroanilide permet une détection facile de l'activité enzymatique par des changements colorimétriques, ce qui en fait un outil précieux dans la recherche biochimique.

Propriétés

Formule moléculaire |

C19H28N4O6 |

|---|---|

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

tert-butyl N-[(2S)-6-acetamido-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C19H28N4O6/c1-13(24)20-12-6-5-7-16(22-18(26)29-19(2,3)4)17(25)21-14-8-10-15(11-9-14)23(27)28/h8-11,16H,5-7,12H2,1-4H3,(H,20,24)(H,21,25)(H,22,26)/t16-/m0/s1 |

Clé InChI |

CEOKUMQLWVBBMT-INIZCTEOSA-N |

SMILES isomérique |

CC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

SMILES canonique |

CC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)

![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)

![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)

![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)

![Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-](/img/structure/B12276262.png)

![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)

![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)